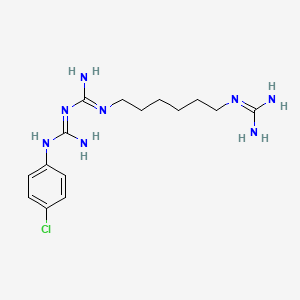

N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds similar to N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride involves complex chemical reactions, including condensation processes that combine different monomers to form polymers with specific properties. For example, poly(amide-imide)s and poly(ester-imide)s have been synthesized from various diacids and diamines through direct polycondensation using condensing agents like triphenyl phosphite and pyridine, showcasing the intricate synthesis processes involved in creating such compounds (Yang, Chen, & Hung, 2001).

Molecular Structure Analysis

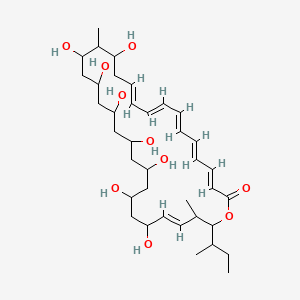

The molecular structure of compounds within this class is characterized by their complex arrangements, such as the presence of imide and amide groups, which significantly influence their chemical and physical properties. The structure affects solubility, thermal stability, and mechanical strength, as demonstrated in studies on poly(amide-imide)s derived from specific diimide-diacid monomers (Yang et al., 2002).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including polycondensation, which influences their final properties. The chemical reactivity is largely dependent on the functional groups present within the molecule, such as amide and imide groups, which contribute to the compounds' overall reactivity and interaction with other chemicals (Hsiao, Yang, & Wu, 1994).

Physical Properties Analysis

The physical properties of these compounds, such as their glass transition temperatures, thermal stability, and solubility in organic solvents, are crucial for their potential applications. These properties are directly influenced by the molecular structure, particularly the arrangement and type of functional groups present (Su & Yang, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, are vital for understanding the behavior of these compounds in different environments. For instance, the introduction of fluorinated groups into the polymer backbone can significantly alter the chemical properties, such as enhancing thermal stability and solubility (Yang & Su, 2006).

Scientific Research Applications

Antibacterial and Anti-plaque Properties

- In vitro Anti-plaque Studies : A study by Coburn et al. (1978) investigated a series of alkyl bis(biguanide) analogues, including N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride, for their antibacterial and anti-plaque properties. The compound showed effectiveness against dental plaque-forming microorganisms such as Streptococcus mutans and Actinomyces species (Coburn et al., 1978).

Polymer Synthesis and Material Properties

- Thermally Stable Polymers : Aram and Mehdipour‐Ataei (2013) demonstrated the use of a related dichloro diamide compound in the production of thermally stable, low dielectric constant pyridine-based polyimide and related nanofoams (Aram & Mehdipour‐Ataei, 2013).

- Poly(amide-imide) Synthesis : A 2004 study by Mehdipour‐Ataei and Amirshaghaghi synthesized novel poly(amide-imide)s using related pyridine-based ether diamine compounds, demonstrating their high thermal stability (Mehdipour‐Ataei & Amirshaghaghi, 2004).

Electrochemical Applications

- Electrocatalytic Reactions : A study by Nutting et al. (2018) discussed the electrochemical properties and applications of N-Oxyl compounds, including imidoxyls, in catalysis and electrosynthesis. This research highlights the potential electrochemical applications of compounds similar to N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride (Nutting et al., 2018).

Fluorescent Chemosensors

- Novel Fluorescent Polyimides : Research by Wang et al. (2008) demonstrated the synthesis of a novel diamine used in the preparation of poly(pyridine-imide), which acts as an “off–on” fluorescent switcher for acids. This indicates the potential of N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride in developing similar fluorescent chemosensors (Wang et al., 2008).

Drug Stability Studies

- Antidote Drug Combination Stability : A study by Clair et al. (2000) investigated the stability of a new antidote drug combination, which included a related diamide compound, for treating organophosphate poisoning. This research suggests the potential stability and application of N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride in pharmaceutical formulations (Clair et al., 2000).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride involves the reaction of 4-chloroaniline with 1,6-diaminohexane to form N-(4-chlorophenyl)hexamethylenediamine. This intermediate is then reacted with cyanogen chloride to form N-(4-chlorophenyl)imidodicarbonimidic dichloride. The final step involves the reaction of N-(4-chlorophenyl)imidodicarbonimidic dichloride with ammonium hydroxide to form the target compound.", "Starting Materials": [ "4-chloroaniline", "1,6-diaminohexane", "cyanogen chloride", "ammonium hydroxide" ], "Reaction": [ "4-chloroaniline is reacted with 1,6-diaminohexane in the presence of a suitable solvent and a catalyst to form N-(4-chlorophenyl)hexamethylenediamine.", "N-(4-chlorophenyl)hexamethylenediamine is then reacted with cyanogen chloride in the presence of a suitable solvent to form N-(4-chlorophenyl)imidodicarbonimidic dichloride.", "Finally, N-(4-chlorophenyl)imidodicarbonimidic dichloride is reacted with ammonium hydroxide in the presence of a suitable solvent to form N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride." ] } | |

CAS RN |

165678-61-5 |

Product Name |

N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride |

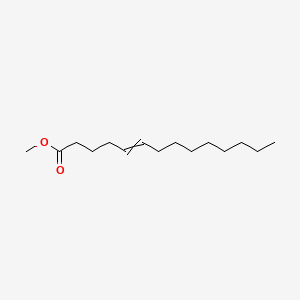

Molecular Formula |

C₁₄H₂₅Cl₃N₆ |

Molecular Weight |

383.75 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)

![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)